Cas no 132682-22-5 (Methyl (S)-2-oxooxazolidine-4-carboxylate)

Methyl (S)-2-oxooxazolidine-4-carboxylate is a chiral oxazolidinone derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereochemically defined structure makes it valuable for asymmetric synthesis, particularly in the preparation of β-amino acids and other bioactive compounds. The compound features a reactive ester group and a stable oxazolidinone ring, enabling selective functionalization under mild conditions. Its high enantiopurity ensures consistent performance in stereoselective reactions, while its solubility in common organic solvents facilitates handling in laboratory and industrial settings. This compound is particularly useful in peptidomimetics and heterocyclic chemistry, offering efficient routes to complex molecular architectures.
Methyl (S)-2-oxooxazolidine-4-carboxylate structure
132682-22-5 structure
Product name:Methyl (S)-2-oxooxazolidine-4-carboxylate
CAS No:132682-22-5
MF:C5H7NO4
MW:145.11338
MDL:MFCD11505660
CID:899165
PubChem ID:385463

Methyl (S)-2-oxooxazolidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazolidinecarboxylicacid,2-oxo-,methylester,(4S)-(9CI)
    • (S)-4-CARBOMETHOXYOXAZOLIDIN-2-ONE
    • (S)-Methyl 2-oxooxazolidine-4-carboxylate
    • S-2-Oxo-4-oxazolidinecarboxylic acid methyl ester
    • methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate
    • PZIWTVKXOORXAZ-VKHMYHEASA-N
    • 4-Oxazolidinecarboxylicacid,2-oxo-,methylester,(S)-
    • NSC676712
    • TS-00053
    • NCI60_027187
    • NSC-676712
    • SCHEMBL3135120
    • (S)-4-carbomethoxy-2-oxazolidinone
    • CHEMBL2004536
    • AKOS006283683
    • F79580
    • 132682-22-5
    • (S)-Methyl2-oxooxazolidine-4-carboxylate
    • Methyl (S)-2-oxooxazolidine-4-carboxylate
    • MDL: MFCD11505660
    • Inchi: InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1
    • InChI Key: PZIWTVKXOORXAZ-VKHMYHEASA-N
    • SMILES: O=C1OC[C@@H](C(OC)=O)N1

Computed Properties

  • Exact Mass: 145.03751
  • Monoisotopic Mass: 145.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • PSA: 64.63

Methyl (S)-2-oxooxazolidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M805350-5g
Methyl (S)-2-oxooxazolidine-4-carboxylate
132682-22-5
5g
$603.00 2023-05-17
TRC
M805350-1g
Methyl (S)-2-oxooxazolidine-4-carboxylate
132682-22-5
1g
$144.00 2023-05-17
TRC
M805350-10g
Methyl (S)-2-oxooxazolidine-4-carboxylate
132682-22-5
10g
$1183.00 2023-05-17
Advanced ChemBlocks
P41669-250MG
(S)-Methyl 2-oxooxazolidine-4-carboxylate
132682-22-5 95%
250MG
$110 2023-09-15
Aaron
AR00A8T8-1g
4-Oxazolidinecarboxylicacid,2-oxo-,methylester,(4S)-(9CI)
132682-22-5 95%
1g
$214.00 2025-02-11
Ambeed
A594249-250mg
(S)-Methyl 2-oxooxazolidine-4-carboxylate
132682-22-5 95%
250mg
$227.0 2025-02-27
1PlusChem
1P00A8KW-500mg
4-Oxazolidinecarboxylicacid,2-oxo-,methylester,(4S)-(9CI)
132682-22-5 95%
500mg
$135.00 2023-12-22
eNovation Chemicals LLC
Y1187664-1g
Methyl (S)-2-Oxooxazolidine-4-carboxylate
132682-22-5 98%
1g
$625 2024-07-20
Advanced ChemBlocks
P41669-5G
(S)-Methyl 2-oxooxazolidine-4-carboxylate
132682-22-5 95%
5G
$855 2023-09-15
TRC
M805350-2.5g
Methyl (S)-2-oxooxazolidine-4-carboxylate
132682-22-5
2.5g
$316.00 2023-05-17

Methyl (S)-2-oxooxazolidine-4-carboxylate Related Literature

Additional information on Methyl (S)-2-oxooxazolidine-4-carboxylate

Methyl (S)-2-Oxooxazolidine-4-Carboxylate: A Comprehensive Overview

Methyl (S)-2-Oxooxazolidine-4-Carboxylate, also known by its CAS number 132682-22-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are five-membered heterocycles containing an oxygen atom and two adjacent nitrogen atoms. The oxazolidinone framework has gained considerable attention due to its versatility in various chemical reactions and its role as a building block in drug design.

The methyl (S)-configuration of this compound is particularly noteworthy, as stereochemistry plays a critical role in the biological activity and pharmacokinetics of many drugs. Recent studies have highlighted the importance of stereocontrol in the synthesis of oxazolidinones, emphasizing the need for efficient methods to achieve high enantiomeric excess. The S-configuration of this compound is often associated with favorable pharmacodynamic properties, making it a valuable intermediate in the development of novel therapeutic agents.

One of the most promising applications of Methyl (S)-2-Oxooxazolidine-4-Carboxylate lies in its use as a precursor for β-lactam antibiotics. The oxazolidinone ring serves as a key intermediate in the synthesis of these antibiotics, which are widely used to combat bacterial infections. Researchers have explored various synthetic routes to optimize the production of this compound, including enzymatic catalysis and asymmetric synthesis techniques. These advancements have significantly improved the efficiency and sustainability of manufacturing processes.

In addition to its role in antibiotic development, Methyl (S)-2-Oxooxazolidine-4-Carboxylate has been investigated for its potential in other therapeutic areas. For instance, recent studies have demonstrated its utility in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. These peptidomimetics hold promise for targeting protein-protein interactions, a challenging area in drug discovery. The oxazolidinone backbone provides stability and flexibility, making it an ideal scaffold for such applications.

The synthesis of Methyl (S)-2-Oxooxazolidine-4-Carboxylate involves several key steps, including the formation of the oxazolidinone ring and subsequent stereochemical modifications. One notable approach involves the use of chiral catalysts to achieve high enantioselectivity during the ring-closing step. This method not only enhances the yield but also reduces the need for post-synthesis purification, making it more cost-effective and environmentally friendly.

From a structural perspective, Methyl (S)-2-Oxooxazolidine-4-Carboxylate features a methyl group attached to the oxazolidinone ring at position 4. This substitution pattern influences both the physical properties and reactivity of the compound. The carboxylate group at position 4 is particularly reactive, enabling it to participate in various condensation reactions that are essential for building complex molecular architectures.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Methyl (S)-2-Oxooxazolidine-4-Carboxylate. Quantum mechanical calculations have revealed that the oxazolidinone ring exhibits significant conjugation effects, which stabilize certain transition states during chemical transformations. This understanding has been instrumental in designing more efficient synthetic pathways and predicting reaction outcomes with greater accuracy.

In conclusion, Methyl (S)-2-Oxooxazolidine-4-Carboxylate is a versatile and valuable compound with wide-ranging applications in pharmaceutical research and organic synthesis. Its unique structural features, combined with advancements in synthetic methodologies, continue to drive innovation in drug discovery and development. As researchers further explore its potential, this compound is poised to play an even greater role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:132682-22-5)Methyl (S)-2-oxooxazolidine-4-carboxylate
A919823
Purity:99%
Quantity:1g
Price ($):213.0